

commercial availability and suppliers of 2-Bromo-4,6-difluorophenol

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Compound of Interest

Compound Name: 2-Bromo-4,6-difluorophenol

Cat. No.: B1270799

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2-Bromo-4,6-difluorophenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthetic applications of **2-Bromo-4,6-difluorophenol**. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural features, which are instrumental in the development of novel therapeutic agents and advanced materials.

Commercial Availability and Suppliers

2-Bromo-4,6-difluorophenol (CAS No. 98130-56-4) is readily available from a variety of chemical suppliers. The typical purity offered is $\geq 98\%$, as determined by Gas Chromatography (GC). Researchers can procure this compound in quantities ranging from grams to bulk, catering to both laboratory-scale research and larger-scale development projects.

Supplier	Purity Specification	Available Quantities
Sigma-Aldrich (Merck)	Varies by product number	Gram to Kilogram
TCI America	>98.0% (GC)	1g, 5g, 25g
Chem-Impex	≥ 98% (GC)	Gram to Kilogram
City Chemical LLC	High Purity	Bulk quantities available
ChemScene	≥98%	Milligram to Gram
CymitQuimica	>98.0%(GC)(T)	1g, 5g
Santa Cruz Biotechnology	Not specified	Research quantities

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4,6-difluorophenol** is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value
CAS Number	98130-56-4
Molecular Formula	C ₆ H ₃ BrF ₂ O
Molecular Weight	208.99 g/mol
Appearance	Colorless to light yellow clear liquid
Boiling Point	53 °C at 1 mmHg
Density	~1.85 g/cm ³
Refractive Index (n _{20/D})	~1.54
Purity (typical)	≥98% (GC)

Synthetic Applications and Experimental Protocols

2-Bromo-4,6-difluorophenol is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of bromine and two fluorine atoms on the phenol ring provides multiple reactive sites for functionalization, making it an attractive starting material for the synthesis of kinase inhibitors and other bioactive compounds.

While specific protocols starting directly from **2-Bromo-4,6-difluorophenol** are often proprietary or embedded within broader synthetic schemes in the literature, its reactivity is analogous to other brominated phenols. The following are representative experimental protocols for common synthetic transformations that can be adapted for **2-Bromo-4,6-difluorophenol**.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of a phenol, a common step in the synthesis of various biologically active molecules.

Materials:

- **2-Bromo-4,6-difluorophenol** (1.0 eq)
- Alkyl halide (e.g., propargyl bromide) (1.2 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Anhydrous acetone or N,N-Dimethylformamide (DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **2-Bromo-4,6-difluorophenol** and anhydrous acetone.
- Add potassium carbonate to the stirred solution.

- Add the alkyl halide dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid, a powerful tool for creating carbon-carbon bonds.

Materials:

- **2-Bromo-4,6-difluorophenol** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq)
- Triphenylphosphine (PPh_3) (0.08 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Anhydrous 1,4-dioxane
- Degassed water
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask, add **2-Bromo-4,6-difluorophenol**, the arylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas three times.
- Add palladium(II) acetate and triphenylphosphine to the flask.
- Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.
- Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Role as a Building Block for Kinase Inhibitors

Halogenated phenols, including **2-Bromo-4,6-difluorophenol**, are key structural motifs in a variety of kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions to introduce diverse functionalities.

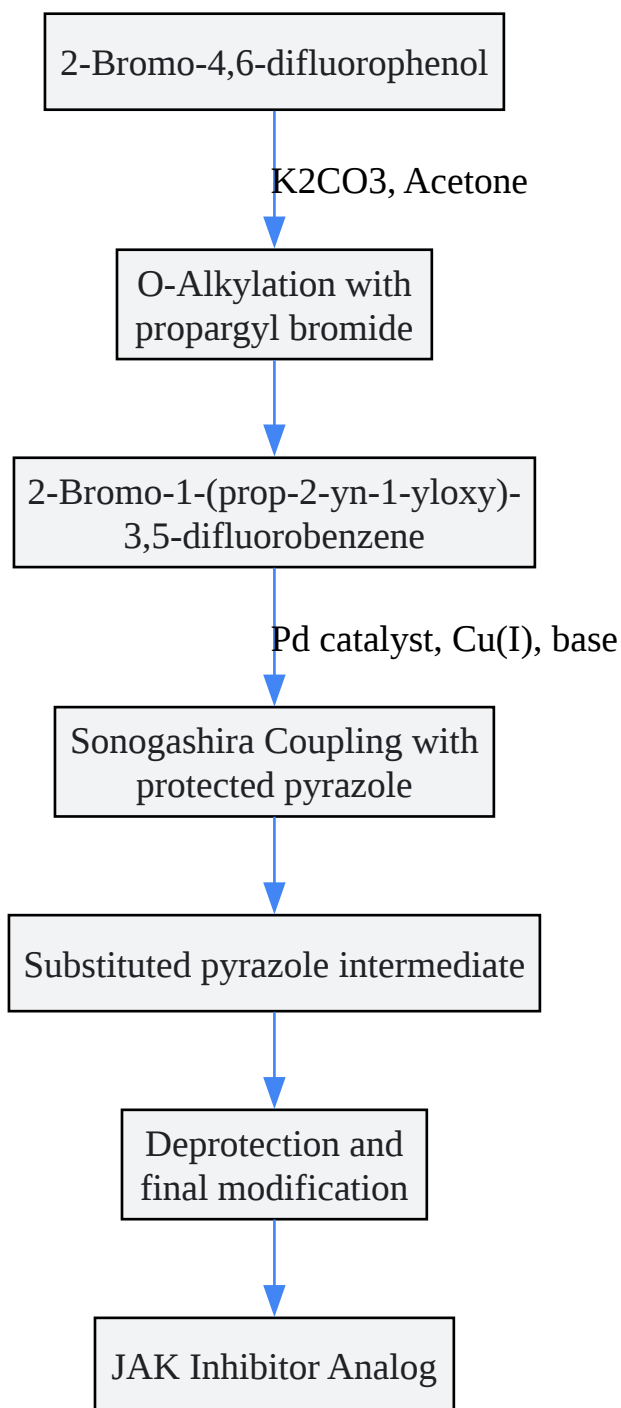
One important class of kinases targeted in cancer therapy is the Janus kinase (JAK) family. JAK inhibitors are used in the treatment of various inflammatory diseases and cancers. The synthesis of potent and selective JAK inhibitors often involves the use of functionalized heterocyclic and aromatic building blocks.

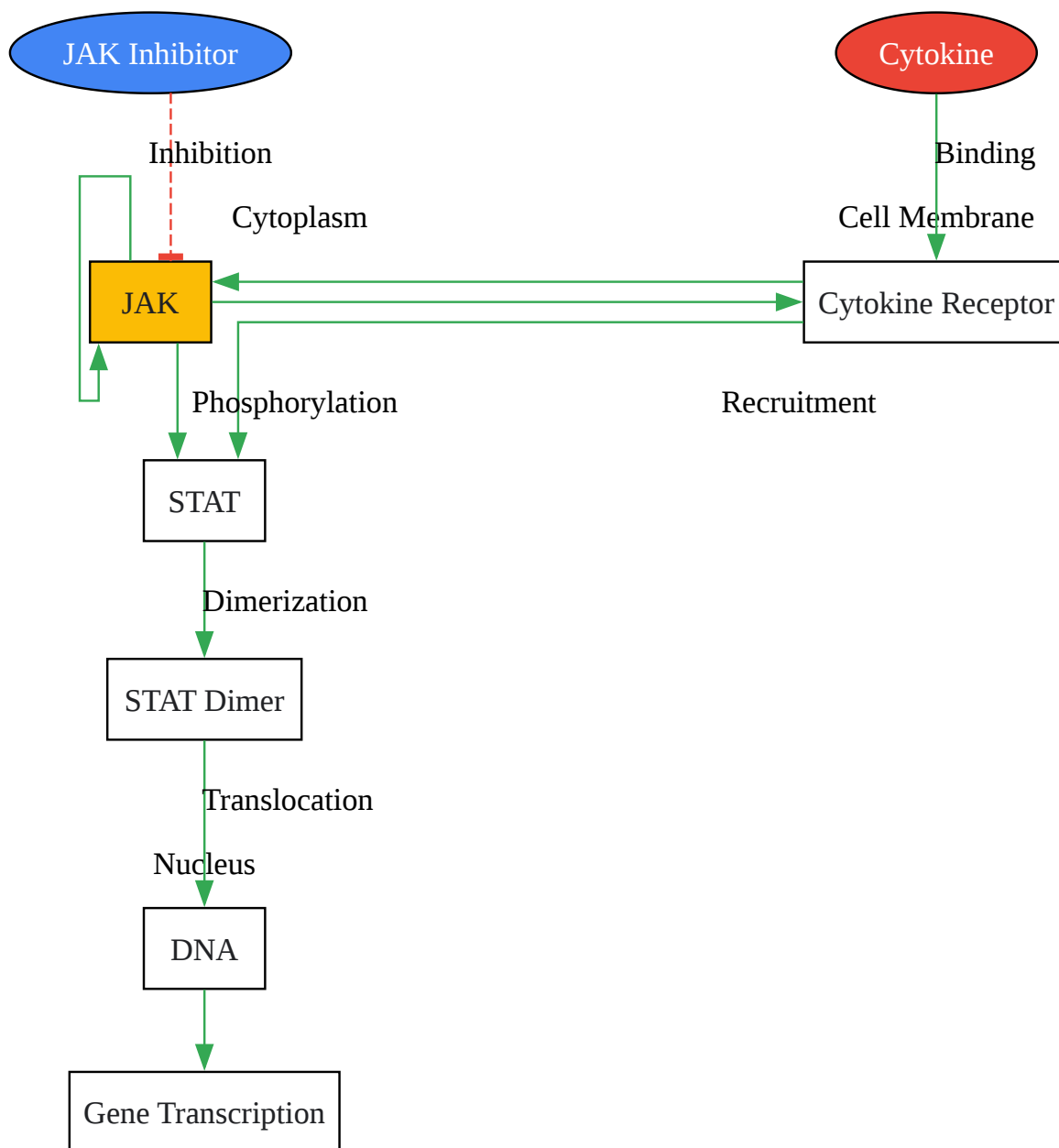
Visualizations

Synthetic Workflow Example

The following diagram illustrates a plausible synthetic workflow for the preparation of a key intermediate for a Janus Kinase (JAK) inhibitor, starting from **2-Bromo-4,6-difluorophenol**.

This represents a common strategy in medicinal chemistry where a core scaffold is functionalized through a series of reactions.





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References

- 1. researchgate.net [researchgate.net]
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